molecular formula C16H14O3 B095671 (E)-3-(2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 6607-92-7

(E)-3-(2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No.: B095671
CAS No.: 6607-92-7
M. Wt: 254.28 g/mol
InChI Key: DPALPZWFXXPWMO-DHZHZOJOSA-N
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Description

(2E)-3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, also known as 4-methoxy-2'-hydroxychalcone or 2'-hydroxy-4-methoxychalcone, belongs to the class of organic compounds known as retrochalcones. These are a form of normal chalcones that are structurally distinguished by the lack of oxygen functionalities at the C2'- and C6'-positions (2E)-3-(2-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one is considered to be a practically insoluble (in water) and relatively neutral molecule.

Properties

CAS No.

6607-92-7

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

(E)-3-(2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C16H14O3/c1-19-14-9-6-13(7-10-14)16(18)11-8-12-4-2-3-5-15(12)17/h2-11,17H,1H3/b11-8+

InChI Key

DPALPZWFXXPWMO-DHZHZOJOSA-N

SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC=CC=C2O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2O

Synonyms

2'-hydroxy-4-methoxychalcone
2-hydroxy-4'-methoxychalcone
4-methoxy-2'-hydroxychalcone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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